Cas no 1803780-80-4 (2-Cyano-5-mercaptonicotinoyl chloride)
2-Cyano-5-mercaptonicotinoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-5-mercaptonicotinoyl chloride
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- Inchi: 1S/C7H3ClN2OS/c8-7(11)5-1-4(12)3-10-6(5)2-9/h1,3,12H
- InChI Key: JRFDDOJENOAMPH-UHFFFAOYSA-N
- SMILES: ClC(C1C(C#N)=NC=C(C=1)S)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 237
- XLogP3: 1.6
- Topological Polar Surface Area: 54.8
2-Cyano-5-mercaptonicotinoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008170-250mg |
2-Cyano-5-mercaptonicotinoyl chloride |
1803780-80-4 | 95% | 250mg |
$1,029.00 | 2022-04-02 | |
| Alichem | A029008170-1g |
2-Cyano-5-mercaptonicotinoyl chloride |
1803780-80-4 | 95% | 1g |
$2,808.15 | 2022-04-02 |
2-Cyano-5-mercaptonicotinoyl chloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Cyano-5-mercaptonicotinoyl chloride
Research Brief on 2-Cyano-5-mercaptonicotinoyl chloride (CAS: 1803780-80-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Cyano-5-mercaptonicotinoyl chloride (CAS: 1803780-80-4) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a cyano group and a reactive thiol moiety, serves as a critical building block in the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and targeted covalent modifiers. The compound's unique reactivity profile enables selective modifications of biomolecules, making it a valuable tool for probing biological systems and designing therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Cyano-5-mercaptonicotinoyl chloride as a key intermediate in the synthesis of covalent kinase inhibitors. Researchers utilized this compound to develop a series of irreversible inhibitors targeting EGFR (epidermal growth factor receptor) mutants, which are implicated in various cancers. The study highlighted the compound's ability to form stable thioether linkages with cysteine residues in the kinase active site, leading to potent and selective inhibition. This approach offers a promising strategy for overcoming drug resistance in oncology.
In the realm of chemical biology, 2-Cyano-5-mercaptonicotinoyl chloride has been employed as a versatile probe for protein labeling and modification. A recent Nature Chemical Biology publication (2024) described its use in developing activity-based probes for monitoring protease activity in live cells. The compound's thiol-reactive property allowed for selective labeling of active proteases, enabling real-time visualization of enzymatic activity in complex biological systems. This application provides valuable insights into protease function and regulation, with potential implications for understanding disease mechanisms and developing diagnostic tools.
The synthetic utility of 2-Cyano-5-mercaptonicotinoyl chloride extends to the preparation of heterocyclic scaffolds with pharmaceutical relevance. A 2024 study in Organic Letters reported its use in constructing novel pyridine-based pharmacophores through cascade reactions. These scaffolds demonstrated promising biological activities, including anti-inflammatory and antimicrobial properties. The study emphasized the compound's role in facilitating efficient synthetic routes to structurally diverse compounds, accelerating medicinal chemistry efforts.
From a safety and handling perspective, recent investigations have focused on optimizing the storage and handling protocols for 2-Cyano-5-mercaptonicotinoyl chloride. A 2023 technical report highlighted its sensitivity to moisture and recommended storage under inert atmosphere at low temperatures. These findings are particularly relevant for industrial-scale applications, where compound stability significantly impacts process efficiency and product quality.
Looking forward, the unique chemical properties of 2-Cyano-5-mercaptonicotinoyl chloride position it as a valuable asset in drug discovery and chemical biology. Ongoing research explores its potential in targeted protein degradation strategies and the development of covalent drugs for challenging therapeutic targets. As synthetic methodologies continue to advance, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.
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